N-(2,3-dimethylphenyl)-4-fluorobenzamide
Description
N-(2,3-Dimethylphenyl)-4-fluorobenzamide (CAS: 349129-48-2) is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and methyl substituents at the 2- and 3-positions of the aniline ring. This compound is of interest in crystallography and medicinal chemistry due to its structural features, including hydrogen-bonding capabilities and electronic effects imparted by fluorine and methyl groups. Its synthesis typically involves condensation of 4-fluorobenzoic acid derivatives with 2,3-dimethylaniline, followed by crystallization from ethanol .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
LHMIFTDMQDMDDC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Crystal Packing and Hydrogen Bonding
Key Comparison:
- Methyl groups increase steric bulk, affecting dihedral angles and crystal packing efficiency.
Electronic and Steric Effects on Physicochemical Properties
Observations:
- Fluorine substituents enhance lipid solubility and metabolic stability, as noted in medicinal chemistry studies (Hagmann, 2008; Müller et al., 2007) .
- Methoxy groups increase polarity, improving solubility in polar solvents like DMSO.
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